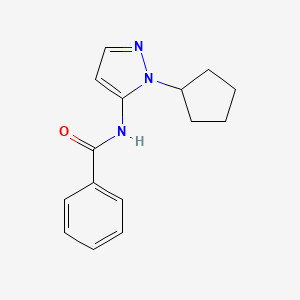

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide

Description

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a cyclopentyl-substituted pyrazole moiety attached to the benzamide core. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, such as histone acetyltransferases (HATs) and G protein-coupled receptors (GPRs) .

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(2-cyclopentylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)17-14-10-11-16-18(14)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,19) |

InChI Key |

XOTVDONOWNQWRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of a substituted pyrazole with benzoyl chloride in the presence of a base. One common method includes the use of hydrazine and dioxane to form the pyrazole ring, followed by acylation with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and greener solvents to minimize waste and improve yield. The specific conditions and reagents used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

The search results provide information on compounds related to "N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" and "N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide," as well as pyrazole derivatives, but do not contain specific information about the applications of the compound "N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide". However, based on the search results, it is possible to infer potential applications of this compound based on the properties and applications of similar compounds.

Medicinal Chemistry

"N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" has gained attention in medicinal chemistry because of its potential therapeutic applications. The compound has a unique molecular structure that integrates various functional groups, including a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a benzamide moiety with a sulfamoyl group. The mechanism of action for "N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Pyrazole Derivatives

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A series of 1,3-diarylpyrazoles derivatives were synthesized and evaluated for their in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and in vitro antifungal activity against A. niger and A. flavus . Several pyrazole derivatives were synthesized and evaluated for their fungicidal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali Miyabe et Yamada, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum . Several pyrazole derivatives were reported, and the bioactivities of the new compounds were evaluated through in vitro assays for endothelial cell proliferation and tube formation .

Anti-inflammatory Applications

A class of pyrazolyl benzenesulfonamide compounds is described for use in treating inflammation and inflammation-related disorders . Such compounds would be useful for the treatment of inflammation in a subject and for the treatment of other inflammation-associated disorders, such as an analgesic in the treatment of pain and headaches or as an antipyretic for the treatment of fever . Compounds may be useful to treat arthritis, including but not limited to rheumatoid arthritis, spondyloarthropathies, gouty arthritis, systemic lupus erythematosus, osteoarthritis, and juvenile arthritis .

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

HAT Modulators ()

- CTPB (6) and CTB (7) : These derivatives incorporate chloro-trifluoromethylphenyl and ethoxy-pentadecyl groups. CTPB activates p300 HAT activity, while CTB lacks the pentadecyl chain, reducing lipid solubility .

- Unlike pentadecyl chains (in CTPB), cyclopentyl avoids excessive hydrophobicity, possibly improving solubility.

GPR35 Agonists ()

- Compound 63 : Features a tetrazolylphenyl group, achieving potent GPR35 agonism (EC₅₀ = 0.041 μM). The tetrazole’s acidity (pKa ~4.9) enhances hydrogen bonding, critical for receptor binding .

- Target Compound : The pyrazole moiety (pKa ~14–16) lacks tetrazole’s acidity but may engage in π-π stacking or hydrophobic interactions, suggesting divergent receptor selectivity.

Structural Analogs ()

- DB08583: An experimental drug with an ethyl-pyrazol-pyrrolopyridine substituent.

Physicochemical and Druglikeness Properties

Lipinski’s Rule compliance is critical for oral bioavailability:

*Predicted values based on structural analogs. The cyclopentyl group increases LogP compared to ethyl (DB08583) but remains within Lipinski limits.

Structural and Functional Trade-offs

- Cyclopentyl vs. Ethyl (DB08583) : Cyclopentyl’s bulk may enhance target binding through van der Waals interactions but could reduce solubility.

- Pyrazole vs. Tetrazole (Compound 63) : Pyrazole’s lower acidity may limit ionic interactions but improve metabolic stability.

- Pentadecyl vs.

Biological Activity

N-(1-Cyclopentyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and inflammation. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The cyclopentyl group enhances the compound's lipophilicity and stability, while the benzamide moiety can form hydrogen bonds with enzyme active sites, increasing binding affinity.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5. These kinases play crucial roles in cell cycle regulation and apoptosis. Inhibition of these kinases can lead to reduced cell proliferation in cancer cells and may enhance the efficacy of existing cancer therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| CDK Inhibition | Selectively inhibits CDK2 and CDK5, leading to cell cycle arrest in cancer cells. |

| Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines, including pancreatic cancer. |

| Anti-inflammatory Effects | Potential to reduce inflammation markers, suggesting utility in inflammatory diseases. |

1. Inhibition of CDKs in Cancer Therapy

A study highlighted the effectiveness of this compound analogs as selective inhibitors of CDK2 and CDK5. The results indicated that these compounds could significantly reduce Mcl-1 levels in pancreatic cancer cell lines, enhancing apoptosis when combined with Bcl-2 inhibitors .

2. Cytotoxicity Against Cancer Cell Lines

Research has shown that this compound exhibits potent cytotoxicity against a range of cancer cell lines. For instance, it was found to have an IC50 value in the low micromolar range against pancreatic ductal adenocarcinoma cells, demonstrating its potential as an anticancer agent .

3. Anti-inflammatory Properties

In addition to its antitumor activity, derivatives of pyrazole compounds have shown promise in reducing inflammation. Studies suggest that these compounds can modulate inflammatory pathways, which may be beneficial for treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Future Directions

The ongoing research into this compound indicates a strong potential for further development as a therapeutic agent. Future studies should focus on:

- Structural Modifications: Exploring modifications to enhance potency and selectivity.

- Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents.

- Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.